Enhanced Boronic Acid Acidity via CF₃ Substitution: pKa Comparison vs. Unsubstituted Phenylboronic Acid
Although direct pKa data for 2‑butoxy‑5‑(trifluoromethyl)phenylboronic acid are not available in the open literature, the meta‑CF₃ group on the phenyl ring is expected to increase boronic acid acidity relative to unsubstituted phenylboronic acid based on established class‑level evidence for trifluoromethylphenylboronic acids. The ortho‑butoxy substituent, however, may partially offset this increase via steric hindrance and electron donation [REFS‑1].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | Not directly reported; class inference based on 3‑(trifluoromethyl)phenylboronic acid |
| Comparator Or Baseline | Phenylboronic acid: pKa ≈ 8.8; 3‑(Trifluoromethyl)phenylboronic acid: pKa = 7.55 ± 0.05 |
| Quantified Difference | 3‑CF₃ substitution reduces pKa by approximately 1.25 units (increased acidity); ortho‑butoxy effect not quantified |
| Conditions | UV‑spectrophotometric and potentiometric titration at 25.0°C in aqueous solution |
Why This Matters
Increased acidity influences boronic acid‑diol binding equilibria and the pH window for Suzuki coupling reactivity, making this compound distinct from non‑fluorinated analogs in bioconjugation and aqueous cross‑coupling applications.
- [1] Gozdalik, J. T., Adamczyk‑Woźniak, A., & Sporzyński, A. (2019). Structures and properties of trifluoromethylphenylboronic acids. Journal of Molecular Structure, 1180, 237‑243. https://doi.org/10.1016/j.molstruc.2018.12.003 View Source
